molecular formula C11H24O3Si B14286252 Acetic acid;5-trimethylsilylhex-4-en-1-ol CAS No. 127072-39-3

Acetic acid;5-trimethylsilylhex-4-en-1-ol

Cat. No.: B14286252
CAS No.: 127072-39-3
M. Wt: 232.39 g/mol
InChI Key: YNGOHLCHIOOHQS-UHFFFAOYSA-N
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Description

Acetic acid;5-trimethylsilylhex-4-en-1-ol is a chemical compound that features both an acetic acid moiety and a trimethylsilyl group. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications . This compound is not commonly found in nature and is typically synthesized for specific industrial and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5-trimethylsilylhex-4-en-1-ol typically involves the introduction of the trimethylsilyl group to a precursor molecule. One common method is the reaction of hex-4-en-1-ol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5-trimethylsilylhex-4-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Acetic acid;5-trimethylsilylhex-4-en-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.

    Biology: Employed in the modification of biomolecules for analytical purposes.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which acetic acid;5-trimethylsilylhex-4-en-1-ol exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions during synthesis. It can also enhance the volatility of compounds, making them more amenable to analysis by techniques such as gas chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;5-trimethylsilylhex-4-en-1-ol is unique due to its combination of an acetic acid moiety and a trimethylsilyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring both functionalities .

Properties

CAS No.

127072-39-3

Molecular Formula

C11H24O3Si

Molecular Weight

232.39 g/mol

IUPAC Name

acetic acid;5-trimethylsilylhex-4-en-1-ol

InChI

InChI=1S/C9H20OSi.C2H4O2/c1-9(11(2,3)4)7-5-6-8-10;1-2(3)4/h7,10H,5-6,8H2,1-4H3;1H3,(H,3,4)

InChI Key

YNGOHLCHIOOHQS-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCO)[Si](C)(C)C.CC(=O)O

Origin of Product

United States

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